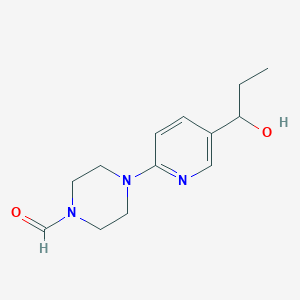
4-(5-(1-Hydroxypropyl)pyridin-2-yl)piperazine-1-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(5-(1-Hydroxypropyl)pyridin-2-yl)piperazine-1-carbaldehyde is a chemical compound with the molecular formula C13H19N3O2 It is a derivative of piperazine and pyridine, featuring both an aldehyde and a hydroxypropyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-(1-Hydroxypropyl)pyridin-2-yl)piperazine-1-carbaldehyde typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for larger quantities. This would include maintaining the purity and yield of the compound through controlled reaction environments and purification processes.
化学反应分析
Types of Reactions
4-(5-(1-Hydroxypropyl)pyridin-2-yl)piperazine-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The hydroxypropyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products
Oxidation: 4-(5-(1-Carboxypropyl)pyridin-2-yl)piperazine-1-carboxylic acid.
Reduction: 4-(5-(1-Hydroxypropyl)pyridin-2-yl)piperazine-1-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
4-(5-(1-Hydroxypropyl)pyridin-2-yl)piperazine-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-(5-(1-Hydroxypropyl)pyridin-2-yl)piperazine-1-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The hydroxypropyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological systems .
相似化合物的比较
Similar Compounds
1-(2-Pyridyl)piperazine: A piperazine derivative known for its use in medicinal chemistry.
tert-Butyl 4-(5-hydroxy-2-pyridinyl)-1-piperazinecarboxylate: Another piperazine derivative with similar structural features.
Uniqueness
4-(5-(1-Hydroxypropyl)pyridin-2-yl)piperazine-1-carbaldehyde is unique due to the presence of both an aldehyde and a hydroxypropyl group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other piperazine derivatives, making it a valuable compound for research and development.
属性
分子式 |
C13H19N3O2 |
|---|---|
分子量 |
249.31 g/mol |
IUPAC 名称 |
4-[5-(1-hydroxypropyl)pyridin-2-yl]piperazine-1-carbaldehyde |
InChI |
InChI=1S/C13H19N3O2/c1-2-12(18)11-3-4-13(14-9-11)16-7-5-15(10-17)6-8-16/h3-4,9-10,12,18H,2,5-8H2,1H3 |
InChI 键 |
IPNMMZMCBIHRSW-UHFFFAOYSA-N |
规范 SMILES |
CCC(C1=CN=C(C=C1)N2CCN(CC2)C=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(5-(Ethylsulfonyl)benzo[d]oxazol-2-yl)ethanamine](/img/structure/B11801007.png)
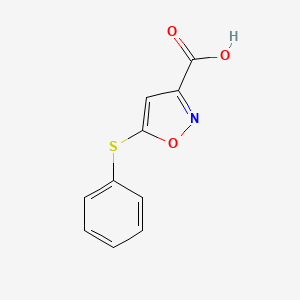
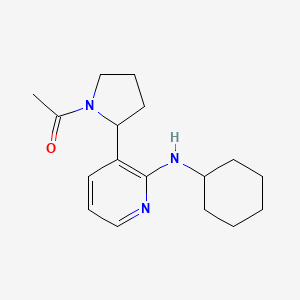
![6-(Piperazin-1-ylsulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B11801032.png)
![Methyl 5-nitro-2-phenylbenzo[d]oxazole-7-carboxylate](/img/structure/B11801040.png)
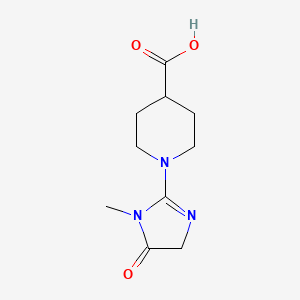



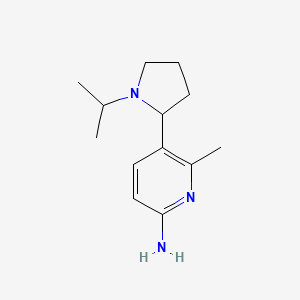



![1-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)pyrrolidin-3-amine](/img/structure/B11801085.png)
